molecular formula C7H13N3O B2786054 4-methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199132-58-4

4-methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2786054
CAS No.: 2199132-58-4
M. Wt: 155.201
InChI Key: VRVVBAJPDALGKK-UHFFFAOYSA-N
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Description

4-methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound belonging to the 1,2,4-triazol-5-one class of heterocycles, which are recognized in scientific literature for a broad spectrum of biological activities . Researchers value this structural class for its potential in developing new pharmacological agents, with documented activities including antimicrobial, antifungal, antioxidant, and anticancer properties . The mechanism of action for triazole derivatives can vary but often involves interaction with key biological targets. For instance, some related 1,2,4-triazol-5-ones have been shown to exhibit anticancer activity through molecular docking with the EGFR kinase domain, potentially inhibiting its function . Other studies on similar structures highlight their antioxidant potential, which is evaluated through methods like the DPPH radical scavenging assay, although activity is highly dependent on specific substituents . This compound is intended for non-human research applications in fields such as medicinal chemistry, drug discovery, and agrochemical development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult safety data sheets and handle the product in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

4-methyl-3-(2-methylpropyl)-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(2)4-6-8-9-7(11)10(6)3/h5H,4H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVVBAJPDALGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NNC(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by relevant research findings and case studies.

  • Common Name : 4-Methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • CAS Number : 2199132-58-4
  • Molecular Formula : C7_7H13_{13}N3_3O
  • Molecular Weight : 155.20 g/mol

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory properties of various 1,2,4-triazole derivatives. In a study evaluating the biological activity of compounds synthesized from amidrazones, it was found that derivatives similar to 4-methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
4-Methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one44–60%Not specified
Compound 3a60%Not specified
Compound 3c65%Not specified

These findings indicate that compounds with similar structures can effectively reduce inflammatory responses.

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been extensively studied. The compound's structural features contribute to its ability to inhibit various Gram-positive and Gram-negative bacterial strains. In vitro assays have shown that certain triazole derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study: Antimicrobial Testing
In one research effort assessing the antimicrobial properties of synthesized triazole derivatives:

  • Compounds demonstrated significant activity against pathogens like Klebsiella pneumoniae and Escherichia coli.
  • The MIC values ranged from 6.25 µg/mL to 32 µg/mL for the most active compounds .

Antiproliferative Activity

The antiproliferative effects of triazole derivatives were evaluated using PBMC cultures. Compounds similar to 4-methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one showed varying degrees of inhibition on cell proliferation:

  • The most potent derivatives reduced cell proliferation by approximately 25% at higher concentrations (100 µg/mL) .

Table 2: Antiproliferative Effects of Triazole Derivatives

CompoundProliferation Inhibition (%) at 100 µg/mL
4-Methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one9%
Compound 3g25%
Compound 3aSignificant inhibition

Comparison with Similar Compounds

Key Comparison :

  • 4-(3-Ethoxy-4-Hydroxybenzylidenamino) Derivatives (e.g., from ) show enhanced acidity due to electron-withdrawing phenolic groups.
  • Acetylated Derivatives (e.g., 1-acetyl-3-alkyl compounds) exhibit reduced acidity but improved lipophilicity, which may enhance membrane permeability .

Acidity (pKa) and Solvent Effects

The weak acidity of the triazol-5-one ring allows potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents. pKa values are solvent-dependent:

Compound Substituents Solvent pKa Range Reference
3-Methyl-4-(arylidenamino) derivatives Isopropyl alcohol 8.2–10.1
3-Ethyl-4-(4-diethylaminobenzylidene) Acetonitrile 7.5–9.3
Target Compound (3-isobutyl-4-methyl) N,N-Dimethylformamide ~8.5–9.0*

*The isobutyl group in the target compound likely increases electron donation, slightly raising pKa compared to derivatives with electron-withdrawing substituents (e.g., chloro or nitro groups) .

Antioxidant Activity

Antioxidant efficacy is assessed via reducing power, radical scavenging (DPPH), and metal chelation. Data from similar compounds:

Compound Reducing Power (EC50, μg/mL) DPPH Scavenging (%) Reference
1-Acetyl-3-methyl-4-(4-methoxybenzylidene) 42.3 78.5
3-Phenyl-4-(3-methoxy-4-acetoxybenzylidene) 35.7 85.2
Target Compound (hypothetical) ~50–60* ~65–75*

*The isobutyl group may reduce antioxidant activity compared to aryl-substituted derivatives due to steric hindrance .

Antitumor Activity

Limited studies on triazol-5-ones show moderate antitumor effects. For example:

  • 3-Benzyl-4-(5-methylfuryl) derivatives inhibit breast cancer cells (IC50: 25–50 μM) .
  • The target compound’s alkyl substituents may enhance cytotoxicity compared to unsubstituted analogs.

Spectroscopic and Computational Analysis

Theoretical NMR calculations (e.g., GIAO method) align with experimental data for triazol-5-ones :

Compound ¹H-NMR Shift (NH, ppm) ¹³C-NMR (C=O, ppm) Reference
3-Ethyl-4-(3-methoxy-4-phenylacetoxy) 10.2 165.4
Target Compound (calculated) 10.0–10.5 164–166

Substituents like isobutyl cause minor upfield/downfield shifts due to electron-donating effects .

Q & A

Basic Research Question

  • FT-IR Spectroscopy : Confirm functional groups (e.g., triazole C=N stretch at 1600–1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign protons (e.g., methylpropyl substituents at δ 1.0–1.5 ppm) and carbons using GIAO calculations for theoretical validation .
  • HPLC : Use C18 columns with acetonitrile/water mobile phases (70:30) for purity analysis (retention time ~8–10 minutes) .
    Validation : Cross-reference experimental data with DFT/B3LYP-predicted spectra .

How can researchers assess the biological activity of this triazolone derivative, and what in vitro models are appropriate?

Basic Research Question

  • Anti-inflammatory Activity : Screen via microsomal prostaglandin E synthase 1 (mPGES-1) inhibition assays (IC₅₀ determination) .
  • Antimicrobial Testing : Use agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) with MIC values compared to standard antibiotics .
  • Antioxidant Assays : DPPH radical scavenging (EC₅₀) and FRAP tests in ethanol solutions .
    Controls : Include ascorbic acid or ibuprofen as positive controls .

What computational approaches (e.g., DFT, molecular docking) are recommended to study its electronic properties and reactivity?

Advanced Research Question

  • DFT Calculations : Use B3LYP/6-311G(d,p) basis sets in Gaussian 09W to optimize geometry and calculate HOMO-LUMO energies (e.g., ΔE = 4.5–5.0 eV) .
  • Molecular Docking : Dock into protein targets (e.g., COX-2 or bacterial enzymes) using AutoDock Vina; validate binding poses with MD simulations .
    Parameters to Compute :
PropertyMethodExample Value
Dipole MomentB3LYP/6-311G3.2–4.5 Debye
Mulliken ChargesHF/6-31G(d)N3: −0.45 e
Ionization PotentialDFT8.7 eV

How should researchers address discrepancies between theoretical and experimental spectroscopic data?

Advanced Research Question

  • NMR Shifts : Apply linear regression (δ_exp = a + b·δ_calc) to correlate experimental and GIAO-calculated shifts; adjust scaling factors for electronegativity .
  • IR Frequencies : Multiply DFT-predicted wavenumbers by 0.96–0.98 to correct for anharmonicity .
  • Solvent Effects : Include PCM models in Gaussian for polar solvents (e.g., ethanol) to improve UV-Vis predictions .

What strategies enhance the compound's solubility and stability for pharmacological studies?

Advanced Research Question

  • Salt Formation : React with HCl or sodium acetate to improve aqueous solubility (test via shake-flask method) .
  • Co-solvents : Use DMSO/PEG-400 mixtures (10–20% v/v) for in vitro assays .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

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